HepG2 Cytotoxicity: Superior Potency of 6-epi-Ophiobolin G Versus Ophiobolin G
6-epi-Ophiobolin G demonstrates approximately 12-fold greater cytotoxic potency against the HepG2 hepatocellular carcinoma cell line compared to its C-6 epimer, ophiobolin G [1][2]. The IC₅₀ of 6-epi-ophiobolin G is 0.37 μM, whereas ophiobolin G exhibits an IC₅₀ of 4.10–4.60 μg/mL (equivalent to approximately 11.2–12.6 μM, based on molecular weight of 366.5 g/mol). This stereochemical distinction at C-6 results in a pronounced difference in anti-proliferative activity against liver cancer cells.
| Evidence Dimension | Cytotoxicity (IC₅₀) against HepG2 hepatocellular carcinoma cells |
|---|---|
| Target Compound Data | 0.37 μM |
| Comparator Or Baseline | Ophiobolin G: 4.10–4.60 μg/mL (approximately 11.2–12.6 μM) |
| Quantified Difference | ~12-fold greater potency for 6-epi-ophiobolin G |
| Conditions | MTT assay; HepG2 cell line; 6-epi-ophiobolin G data from Ulocladium sp. isolate; ophiobolin G data from microbial source; separate studies with comparable assay methodology |
Why This Matters
Researchers focused on hepatocellular carcinoma require 6-epi-ophiobolin G specifically, as substituting ophiobolin G would result in an approximately 12-fold loss in potency.
- [1] Wang, Q.X., et al. Ophiobolins P–T, five new cytotoxic and antibacterial sesterterpenes from the endolichenic fungus Ulocladium sp. Fitoterapia 2013, 90, 220–227. View Source
- [2] Zhu, J.T., et al. In vitro anti-tumor effect of ophiobollin from microorganism. Carcinogenesis, Teratogenesis & Mutagenesis 2007, 19, 388–391. View Source
